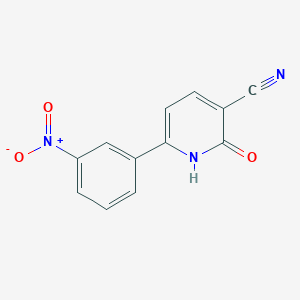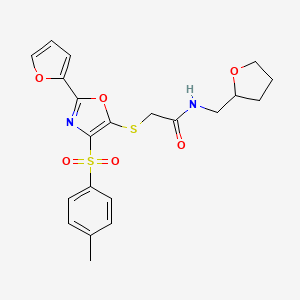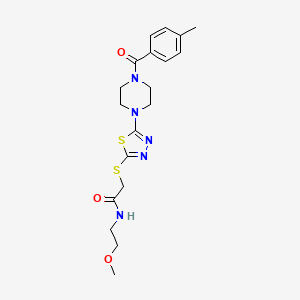
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of nitrophenol . Nitrophenols are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile” were not found, similar compounds like 3-Nitrophenylboronic Acid have been used in the preparation of carbon coated copper nanoparticles and nanowires for usage in Suzuki cross coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives, including those similar to 6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile, have been synthesized and analyzed for their structural features. Studies have focused on their infrared (IR) and electronic spectroscopic properties, as well as their fluorescence characteristics in various solvents (Cetina et al., 2010).
Crystal Structure and Molecular Interactions
- Research has been conducted on the crystal structures of similar pyridine derivatives. These studies provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the chemical and physical properties of these compounds (Sharma et al., 2015).
Antimicrobial Activity
- Some derivatives of pyridine carbonitriles have been studied for their antimicrobial properties. For instance, compounds containing the 1,2,4-triazine moiety have been evaluated for their effectiveness against various microbes (Abdel-Monem, 2010).
Optical and Electronic Properties
- The optical and electronic properties of pyridine derivatives have been extensively studied. These properties are vital for potential applications in optoelectronics, such as photovoltaic cells and light-emitting diodes (Zedan et al., 2020).
Molecular Interaction Patterns
- The effect of substituents on the interaction patterns within the molecular structure of pyridine derivatives has been analyzed. Such research is instrumental in understanding how molecular modifications can influence the overall properties of these compounds (Vishnupriya et al., 2014).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, which are structurally related to the compound , have been investigated for their corrosion inhibition effects on metals in acidic environments. This application is particularly relevant in industrial settings for the protection of metal surfaces (Sudheer & Quraishi, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-4-5-11(14-12(9)16)8-2-1-3-10(6-8)15(17)18/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNFHQIOLIVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628018.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine](/img/structure/B2628029.png)
![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)

![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2628038.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2628039.png)
![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)